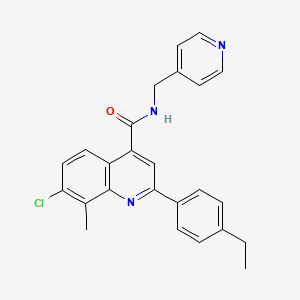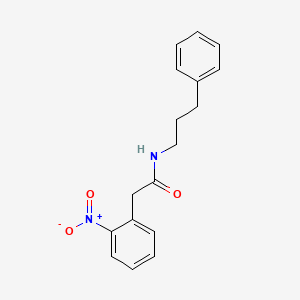![molecular formula C14H12BrNO2 B4776314 3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4776314.png)
3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one
Vue d'ensemble
Description
3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one, also known as BRP-2, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound belongs to the class of chalcones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one is not fully understood, but it is believed to act through multiple pathways. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. 3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development. Additionally, 3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been found to scavenge free radicals, which can cause oxidative damage to cells and contribute to the development of various diseases.
Biochemical and Physiological Effects:
3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been shown to scavenge free radicals, which can cause oxidative damage to cells and contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has several advantages for lab experiments. It is a relatively stable and easy to synthesize compound, making it readily available for research purposes. Additionally, 3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has shown promising results in various in vitro and in vivo studies, indicating its potential as a lead compound for drug development. However, there are also some limitations to using 3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its biological activities. Additionally, the toxicity and pharmacokinetics of 3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one need to be further investigated to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for research on 3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one. One area of interest is the development of 3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one derivatives with improved biological activities and pharmacokinetic properties. Additionally, the mechanism of action of 3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one needs to be further elucidated to better understand its biological activities. Furthermore, the potential of 3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one as a lead compound for the development of new drugs needs to be further explored through in vivo studies. Finally, the safety and toxicity of 3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one need to be further investigated to determine its potential as a therapeutic agent.
Conclusion:
3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has shown significant potential as a lead compound for the development of new drugs due to its diverse biological activities. It has been found to possess potent anticancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of various diseases. The synthesis method of 3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has been optimized to yield a high purity product with good yield. However, further research is needed to fully understand the mechanism of action of 3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one and to determine its safety and efficacy in vivo.
Applications De Recherche Scientifique
3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has shown potential as a lead compound for the development of new drugs due to its diverse biological activities. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 3-[(4-bromophenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
Propriétés
IUPAC Name |
(E)-3-(4-bromoanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c1-10-2-7-14(18-10)13(17)8-9-16-12-5-3-11(15)4-6-12/h2-9,16H,1H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUFRGPAXAMWES-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CNC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-bromoanilino)-1-(5-methylfuran-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4776231.png)
![N-allyl-2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4776237.png)
![7-methyl-2-{4-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4776238.png)

![4-chloro-3-({[(2-methyl-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4776251.png)
![5-bromo-2-chloro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4776260.png)
![N-[3-(diethylamino)propyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4776262.png)
![methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4776265.png)
![4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}-2-(2-methylphenyl)-1,3-thiazole](/img/structure/B4776273.png)



![5-{[4-ethyl-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4776312.png)
![3-[(dibutylamino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4776327.png)